Synthesis of 7-Methoxy-4-methyl-coumarin-8-ol: A Technical Guide
Synthesis of 7-Methoxy-4-methyl-coumarin-8-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methoxy-4-methyl-coumarin-8-ol is a naturally occurring coumarin (B35378) derivative isolated from Citrus aurantium, commonly known as bitter orange.[1] This class of compounds is of significant interest to the pharmaceutical industry due to the wide range of biological activities exhibited by coumarins, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties. While this compound is a natural product, this guide focuses on a reproducible, multi-step chemical synthesis route, providing detailed experimental protocols and quantitative data to enable its production for research and development purposes. The synthesis involves the formation of a dihydroxycoumarin intermediate via Pechmann condensation, followed by a selective methylation. This document provides a comprehensive technical overview of the synthesis, including reaction pathways, experimental procedures, and data presentation in a format amenable to laboratory use.
Introduction
Coumarins are a class of benzopyrone secondary metabolites found widely in the plant kingdom. Their diverse pharmacological activities have made them attractive scaffolds for drug discovery. 7-Methoxy-4-methyl-coumarin-8-ol, a specific coumarin found in Citrus aurantium, presents a promising candidate for further investigation. Although this compound can be extracted from its natural source, chemical synthesis offers a reliable and scalable alternative for obtaining pure material for preclinical and clinical studies.
This technical guide outlines a two-step synthesis of 7-Methoxy-4-methyl-coumarin-8-ol. The synthetic strategy is based on well-established chemical reactions, ensuring its accessibility to researchers with a background in organic synthesis. The first step involves the Pechmann condensation to create the core coumarin structure, followed by a selective methylation to yield the final product.
Synthetic Pathway
The synthesis of 7-Methoxy-4-methyl-coumarin-8-ol is achieved through a two-step process. The first step is the Pechmann condensation of 1,2,4-trihydroxybenzene with ethyl acetoacetate (B1235776) to form 7,8-dihydroxy-4-methylcoumarin (B1670369). The subsequent step involves the selective methylation of the 7-hydroxy group to yield the target molecule, 7-Methoxy-4-methyl-coumarin-8-ol.
Experimental Protocols
Step 1: Synthesis of 7,8-Dihydroxy-4-methylcoumarin
The synthesis of the dihydroxycoumarin intermediate is achieved via the Pechmann condensation. This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions.
Experimental Workflow:
Detailed Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,4-trihydroxybenzene (1 equivalent) in a minimal amount of a suitable solvent such as ethanol.
-
Add ethyl acetoacetate (1.1 equivalents) to the solution.
-
Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of cold water to remove any residual acid.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 7,8-dihydroxy-4-methylcoumarin.
-
Dry the purified product in a vacuum oven.
Step 2: Synthesis of 7-Methoxy-4-methyl-coumarin-8-ol
The final step is a selective methylation of the 7-hydroxy group of 7,8-dihydroxy-4-methylcoumarin.
Experimental Workflow:
Detailed Protocol:
-
In a three-necked flask, dissolve 7,8-dihydroxy-4-methylcoumarin (1 equivalent) in N,N-dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution and stir the mixture for 15 minutes at room temperature under an inert atmosphere.
-
Add methyl iodide (1.1 equivalents) dropwise to the suspension.
-
Continue stirring at room temperature for 3-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into ice-cold water.
-
Acidify the aqueous solution to pH ~3 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., petroleum ether: dichloromethane: acetone) to afford 7-Methoxy-4-methyl-coumarin-8-ol as a white solid.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of 7-Methoxy-4-methyl-coumarin-8-ol.
Table 1: Reactants and Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 1,2,4-Trihydroxybenzene | C₆H₆O₃ | 126.11 | Starting Material |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | Reagent |
| 7,8-Dihydroxy-4-methylcoumarin | C₁₀H₈O₄ | 192.17 | Intermediate |
| Methyl iodide | CH₃I | 141.94 | Reagent |
| 7-Methoxy-4-methyl-coumarin-8-ol | C₁₁H₁₀O₄ | 206.19 | Final Product |
Table 2: Reaction Conditions and Yields
| Step | Reaction Type | Key Reagents | Solvent | Temperature | Time | Yield (%) |
| 1 | Pechmann Condensation | H₂SO₄ | None/Ethanol | RT | 12-24 h | ~85-95% |
| 2 | Selective Methylation | K₂CO₃, CH₃I | DMF | RT | 3-4 h | ~50-60% |
Table 3: Physicochemical and Spectroscopic Data of 7-Methoxy-4-methyl-coumarin-8-ol
| Property | Value |
| Appearance | White solid |
| Melting Point | 210-212 °C |
| ¹H NMR (CDCl₃, δ ppm) | 7.45 (d, 1H), 6.90 (d, 1H), 6.20 (s, 1H), 5.85 (s, 1H, -OH), 3.95 (s, 3H, -OCH₃), 2.40 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | 161.5, 153.0, 148.5, 145.0, 132.0, 114.0, 112.5, 111.0, 109.0, 56.5, 18.5 |
| IR (KBr, cm⁻¹) | 3400 (-OH), 1720 (C=O, lactone), 1610, 1580 (C=C, aromatic) |
| Mass Spec (m/z) | 206 [M]⁺ |
Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.
Conclusion
This technical guide provides a detailed and practical approach for the chemical synthesis of 7-Methoxy-4-methyl-coumarin-8-ol. By following the outlined protocols, researchers can reliably produce this valuable natural product for further investigation into its biological activities and potential therapeutic applications. The provided quantitative data and workflows are intended to facilitate the successful implementation of this synthesis in a laboratory setting. While 7-Methoxy-4-methyl-coumarin-8-ol is a known constituent of Citrus aurantium, this synthetic route offers a dependable alternative to extraction from natural sources, ensuring a consistent supply of the pure compound for scientific research.
